molecular formula C15H13FN2O4S B2644632 1-Nitro-2-((2-fluorophenyl)amino)-1-((4-methylphenyl)sulfonyl)ethene CAS No. 1025665-42-2

1-Nitro-2-((2-fluorophenyl)amino)-1-((4-methylphenyl)sulfonyl)ethene

Cat. No.: B2644632
CAS No.: 1025665-42-2
M. Wt: 336.34
InChI Key: IQUOBOLNACNDBF-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-2-((2-fluorophenyl)amino)-1-((4-methylphenyl)sulfonyl)ethene is a synthetic organic compound that features a nitro group, a fluorophenyl group, an amino group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-2-((2-fluorophenyl)amino)-1-((4-methylphenyl)sulfonyl)ethene typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to an aromatic ring.

    Amination: Substitution of a hydrogen atom with an amino group.

    Sulfonylation: Introduction of the sulfonyl group through a sulfonyl chloride reagent.

    Coupling Reactions: Formation of the ethene linkage between the aromatic rings.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-2-((2-fluorophenyl)amino)-1-((4-methylphenyl)sulfonyl)ethene can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could yield amines.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceuticals.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: As a reagent or catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Nitro-2-((2-fluorophenyl)amino)-1-((4-methylphenyl)sulfonyl)ethene would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. In materials science, its electronic properties could be exploited in the design of semiconductors or other functional materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-Nitro-2-((2-chlorophenyl)amino)-1-((4-methylphenyl)sulfonyl)ethene
  • 1-Nitro-2-((2-bromophenyl)amino)-1-((4-methylphenyl)sulfonyl)ethene

Uniqueness

1-Nitro-2-((2-fluorophenyl)amino)-1-((4-methylphenyl)sulfonyl)ethene is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets.

Properties

IUPAC Name

2-fluoro-N-[(Z)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4S/c1-11-6-8-12(9-7-11)23(21,22)15(18(19)20)10-17-14-5-3-2-4-13(14)16/h2-10,17H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUOBOLNACNDBF-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.